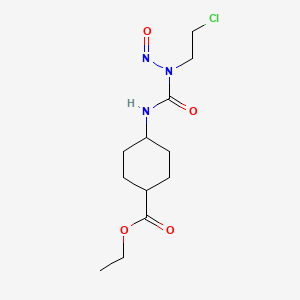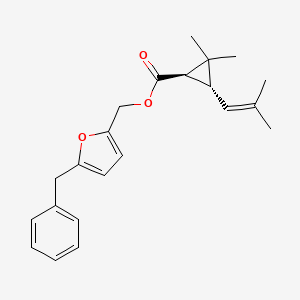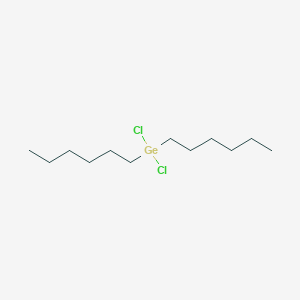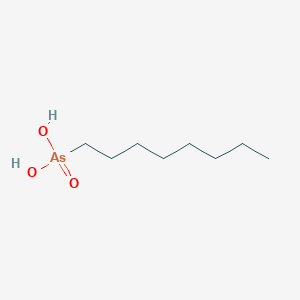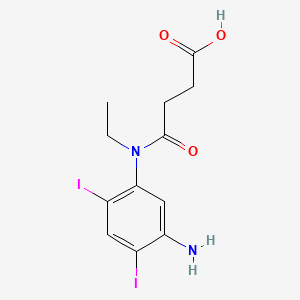
Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino, diiodo, and N-ethyl groups attached to the succinanilic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by the introduction of the N-ethyl group through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process often includes purification steps such as recrystallization or chromatography to isolate the final product. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diiodo groups to less reactive species.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- exerts its effects involves interactions with specific molecular targets. The amino and diiodo groups can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The N-ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinanilic acid: Lacks the amino, diiodo, and N-ethyl groups, making it less reactive.
5’-amino-2’,4’-diiodoaniline: Similar structure but without the succinanilic acid backbone.
N-ethyl aniline: Contains the N-ethyl group but lacks the diiodo and succinanilic acid components.
Uniqueness
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is unique due to the combination of functional groups that confer distinct chemical and biological properties
Propriétés
Numéro CAS |
37934-68-2 |
|---|---|
Formule moléculaire |
C12H14I2N2O3 |
Poids moléculaire |
488.06 g/mol |
Nom IUPAC |
4-(5-amino-N-ethyl-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-2-16(11(17)3-4-12(18)19)10-6-9(15)7(13)5-8(10)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
Clé InChI |
JMRAFCANAAHDHH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
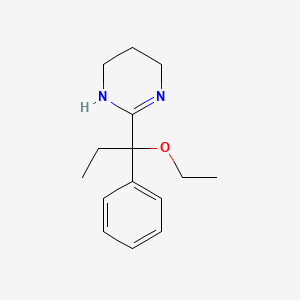
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
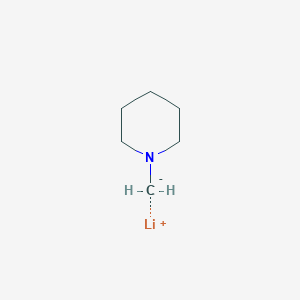

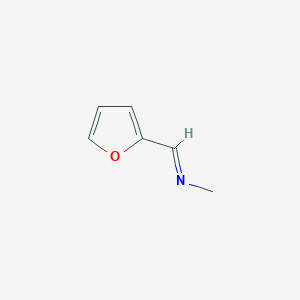
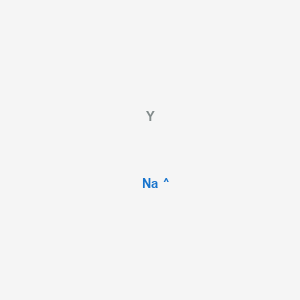
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
